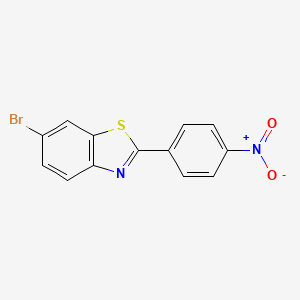

6-Bromo-2-(4-nitrophenyl)benzothiazole

描述

Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Advanced Chemical Sciences

The benzothiazole moiety, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a "privileged scaffold" in medicinal chemistry and materials science. asianpubs.orgijpsr.com Its structural rigidity, electron-rich nature, and ability to participate in various non-covalent interactions contribute to its widespread utility.

Historical Development and Evolution of Benzothiazole Chemistry

The chemistry of benzothiazoles dates back to the late 19th century, with early investigations focusing on their synthesis and fundamental reactivity. Over the decades, the field has evolved significantly, driven by the discovery of the diverse biological activities and material properties associated with benzothiazole derivatives. pharmacyjournal.in The development of more sophisticated synthetic methodologies has allowed for the creation of a vast library of substituted benzothiazoles, each with unique characteristics.

Prevalence of Benzothiazole Moieties in Diverse Molecular Architectures

The benzothiazole core is a common structural feature in a wide array of both naturally occurring and synthetic molecules. ijpsr.com In the pharmaceutical realm, this scaffold is present in drugs with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org Beyond medicine, benzothiazole derivatives are integral components of industrial dyes, agricultural chemicals, and materials for organic electronics.

Rationale for Investigating Substituted Benzothiazole Derivatives

The functionalization of the benzothiazole ring system with various substituents is a key strategy for modulating its physicochemical and biological properties. pharmacyjournal.in The nature and position of these substituents can profoundly influence the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.

Specific Relevance of Bromo- and Nitrophenyl Substituents in Benzothiazole Frameworks

The presence of a bromine atom at the 6-position and a nitrophenyl group at the 2-position of the benzothiazole core in 6-Bromo-2-(4-nitrophenyl)benzothiazole is of particular significance. The bromine atom, a halogen, is known to increase lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. nih.gov The 4-nitrophenyl group is a strong electron-withdrawing moiety, which can significantly impact the electronic properties of the benzothiazole system. The nitro group can also act as a hydrogen bond acceptor. The combination of these two substituents is expected to confer unique electronic and steric properties to the molecule, making it a compelling candidate for investigation in various research domains.

Scope and Objectives of Research on this compound

Research into this compound is driven by the goal of understanding how its specific structural features translate into tangible chemical and biological effects. The primary objectives of such research typically encompass the synthesis and characterization of the compound, the evaluation of its biological activities, and the elucidation of its mechanism of action at a molecular level. A significant focus of these investigations is often directed towards its potential as an anticancer and antimicrobial agent, given the known activities of many benzothiazole derivatives. asianpubs.orgresearchgate.netnih.gov

Interactive Data Tables

Below are tables summarizing key information about this compound and the general biological activities of related benzothiazole derivatives.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H7BrN2O2S | smolecule.comchemicalbook.com |

| Molecular Weight | 335.18 g/mol | smolecule.comchemicalbook.com |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Reported Biological Activities of Substituted Benzothiazole Derivatives

| Activity | Description | Key Substituent Types | Source |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. | Halogens, nitro groups, amino groups, phenyl rings. | asianpubs.orgnih.govnih.govtandfonline.com |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Halogens, nitro groups, thiazolidinone moieties. | nih.govnih.govresearchgate.netmdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways. | Various aryl and alkyl substitutions. | researchgate.net |

| Anticonvulsant | Activity against seizures. | Halogenated phenyl groups. | pharmacyjournal.in |

Structure

3D Structure

属性

CAS 编号 |

566169-96-8 |

|---|---|

分子式 |

C13H7BrN2O2S |

分子量 |

335.18 g/mol |

IUPAC 名称 |

6-bromo-2-(4-nitrophenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C13H7BrN2O2S/c14-9-3-6-11-12(7-9)19-13(15-11)8-1-4-10(5-2-8)16(17)18/h1-7H |

InChI 键 |

VJHCYOOFTRYFTD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-] |

产品来源 |

United States |

Advanced Structural Elucidation and Conformational Analysis of 6 Bromo 2 4 Nitrophenyl Benzothiazole

Spectroscopic Characterization Techniques

The structural integrity and conformational properties of 6-Bromo-2-(4-nitrophenyl)benzothiazole are established through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) are pivotal in providing a detailed atomic-level and functional group analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy serves as a fundamental tool for the definitive structural elucidation of this compound, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei. While comprehensive 2D-NMR studies for this specific molecule are not widely available in the reviewed literature, the analysis of ¹H and ¹³C spectra allows for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both the benzothiazole (B30560) and nitrophenyl rings. The substitution pattern dictates a predictable set of chemical shifts and spin-spin coupling patterns.

The protons of the 4-nitrophenyl group typically form an AA'BB' system, characterized by two doublets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3' and H-5') are expected to resonate at a lower field compared to the protons meta to it (H-2' and H-6').

The 6-bromo-benzothiazole moiety presents a three-proton system. The H-7 proton is anticipated to appear as a doublet, coupled to H-5. The H-5 proton would likely be a doublet of doublets, showing coupling to both H-7 and H-4. The H-4 proton, being adjacent to the thiazole (B1198619) nitrogen, is expected to be a doublet coupled to H-5. The bromine atom at position 6 induces a downfield shift on the adjacent protons, particularly H-5 and H-7.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 8.10 - 8.25 | d | J ≈ 8.5 Hz |

| H-5 | 7.60 - 7.75 | dd | J ≈ 8.5, 2.0 Hz |

| H-7 | 7.95 - 8.10 | d | J ≈ 2.0 Hz |

| H-2', H-6' | 8.20 - 8.35 | d | J ≈ 9.0 Hz |

| H-3', H-5' | 8.35 - 8.50 | d | J ≈ 9.0 Hz |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 165 - 175 |

| C-4 | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 | 115 - 125 |

| C-7 | 120 - 130 |

| C-3a | 150 - 155 |

| C-7a | 130 - 140 |

| C-1' | 135 - 145 |

| C-2', C-6' | 128 - 135 |

| C-3', C-5' | 123 - 130 |

| C-4' | 145 - 155 |

Deuterium exchange experiments are a powerful NMR technique used to identify labile protons, such as those in -OH, -NH, or -SH groups, and to probe solvent accessibility and hydrogen bonding. rsc.org The experiment typically involves dissolving the compound in a deuterated solvent containing a small amount of D₂O and monitoring the disappearance of proton signals over time as they are replaced by deuterium.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups and the skeletal structure of the molecule. These methods are complementary and are used to identify characteristic vibrational modes. researchgate.net

The FT-IR and Raman spectra of this compound are expected to be rich in information, displaying characteristic bands that correspond to the vibrations of its constituent parts.

Key expected frequencies include:

Nitro Group (NO₂) Vibrations : The nitro group is expected to produce two of the most intense and characteristic bands in the IR spectrum. The asymmetric stretching vibration typically appears in the 1500–1570 cm⁻¹ range, while the symmetric stretching vibration is found between 1300–1370 cm⁻¹. conicet.gov.ar

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on both aromatic rings are expected to appear above 3000 cm⁻¹.

Aromatic C=C Stretching : Multiple bands corresponding to the in-plane stretching of the carbon-carbon double bonds in the benzene (B151609) and phenyl rings are anticipated in the 1400–1610 cm⁻¹ region.

Benzothiazole Ring Vibrations : The C=N stretching vibration of the thiazole ring is a characteristic feature, typically observed around 1550–1650 cm⁻¹. Other skeletal vibrations of the fused ring system will appear throughout the fingerprint region. core.ac.uk

C-Br Stretching : The carbon-bromine stretching vibration is expected to produce a band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1570 | IR |

| NO₂ Symmetric Stretch | 1300 - 1370 | IR |

| C=N Stretch (Thiazole) | 1550 - 1650 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1610 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

To achieve an unambiguous assignment of the observed vibrational bands, a correlation between experimental FT-IR/Raman data and theoretical calculations is often performed. researchgate.netmdpi.com This approach utilizes computational chemistry methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), to calculate the optimized molecular geometry and its harmonic vibrational frequencies. mdpi.comnih.gov

The calculated frequencies, which correspond to the gaseous phase, are often systematically higher than the experimental frequencies recorded in the solid state. Therefore, they are typically scaled by an empirical factor to improve the correlation. esisresearch.org By comparing the scaled theoretical wavenumbers with the experimental ones, each band in the FT-IR and Raman spectra can be confidently assigned to a specific vibrational mode of the molecule. This combined experimental and theoretical approach provides a robust and detailed understanding of the molecule's vibrational properties. arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring within its extensive conjugated system. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules with chromophores—functional groups containing valence electrons with low excitation energy—these absorptions appear as broad bands rather than sharp lines due to the superposition of vibrational and rotational transitions. shu.ac.uktanta.edu.eg

In this compound, the key electronic transitions are π → π* and n → π*. libretexts.org

π → π Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital. shu.ac.uk They are characteristic of the unsaturated, conjugated aromatic system comprising the benzothiazole and nitrophenyl rings. These transitions typically yield molar absorptivities (ε) between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions: These are lower-intensity transitions that involve promoting a non-bonding (n) electron from a heteroatom (like nitrogen, oxygen, or sulfur) to a π antibonding orbital. youtube.com The presence of nitrogen and sulfur in the thiazole ring and oxygen in the nitro group provides lone pairs of electrons for these transitions. Molar absorptivities for n → π* transitions are generally low, in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. whitman.edu The nominal molecular weight of this compound (C₁₃H₇BrN₂O₂S) is approximately 347 g/mol .

A key feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion peak appearing as a pair of peaks of almost equal intensity, (M)+ and (M+2)+, separated by two mass units, which is a definitive indicator of a monobrominated compound. miamioh.edu

The fragmentation of the molecular ion is expected to proceed through several logical pathways based on the structure's weakest points and the stability of the resulting fragments:

Loss of the Nitro Group : Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂) or nitrogen dioxide, resulting in a significant fragment ion.

Loss of the Bromo Group : The C-Br bond can break, leading to the loss of a bromine radical (•Br), although this may be less favorable than other fragmentations. miamioh.edu

Cleavage of the Benzothiazole Ring : The heterocyclic ring system can undergo characteristic cleavages, leading to smaller, stable fragment ions that can help confirm the core structure.

The base peak in the spectrum, which is the most abundant fragment ion, provides further clues to the most stable fragmentation product. whitman.edu

X-ray Crystallographic Studies

X-ray crystallography provides a definitive, three-dimensional picture of the atomic arrangement within a crystal, offering precise data on bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov While a specific crystal structure for this compound is not detailed in the provided context, analysis of closely related structures allows for a robust prediction of its solid-state conformation.

Determination of Solid-State Molecular Geometry and Bond Parameters

The molecular structure of this compound consists of a planar benzothiazole ring system linked at the 2-position to a 4-nitrophenyl ring. Studies on similar benzothiazole derivatives, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, show that the benzothiazole core itself is essentially planar. researchgate.netnih.gov The bond lengths within this fused ring system would exhibit partial double-bond character due to π-electron delocalization. For instance, the C-S and C-N bonds within the thiazole ring are typically shorter than standard single bonds, indicating conjugation. researchgate.net

Analysis of Conformational Preferences and Torsional Angles

A critical conformational parameter is the torsional (dihedral) angle between the plane of the benzothiazole ring system and the plane of the 4-nitrophenyl ring. In analogous 2-phenylbenzothiazole (B1203474) structures, this angle is non-zero, indicating a twisted conformation. This twisting arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the benzothiazole moiety. While the benzothiazole unit itself is highly planar, the molecule as a whole is not perfectly flat. For example, in a related 6-bromo-benzothiazole derivative, the dihedral angle between the benzene and thiazole rings was found to be just 0.9-1.0°. researchgate.netnih.gov The angle between the benzothiazole and the nitrophenyl ring is expected to be larger, likely in the range of several degrees, to relieve steric strain.

Investigation of Intramolecular and Intermolecular Interactions

In the solid state, the crystal packing is governed by a network of non-covalent interactions. For this compound, several types of interactions are anticipated:

π-π Stacking : The planar, electron-rich aromatic rings of the benzothiazole and nitrophenyl groups are expected to engage in π-π stacking interactions with neighboring molecules, contributing significantly to the stability of the crystal lattice. nih.gov

Hydrogen Bonding : Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to form between the aromatic C-H groups and the oxygen atoms of the nitro group or the nitrogen atom of the thiazole ring on adjacent molecules. nih.gov

Halogen Bonding : The bromine atom can act as a halogen bond donor, potentially forming C-Br···N or C-Br···O interactions with heteroatoms on neighboring molecules, a phenomenon observed in other bromo-substituted heterocyclic systems. sci-hub.st Short contacts involving bromine atoms are a common feature in the crystal packing of such compounds. researchgate.netresearchgate.net

Influence of Substitution on Molecular Planarity and Conformation

The substituents on the 2-phenylbenzothiazole core—the bromine atom at position 6 and the nitro group at position 4' of the phenyl ring—have a pronounced influence on the molecule's electronic properties and conformation.

The benzothiazole system is inherently electron-rich and aromatic. The bromine atom at position 6 acts as an electron-withdrawing group through induction but can also be a weak π-donor through resonance. The para-nitro group on the phenyl ring is a strong electron-withdrawing group due to both inductive and resonance effects. This push-pull electronic character across the conjugated system significantly affects the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its spectroscopic properties. nih.gov

The presence of these substituents does not significantly disrupt the inherent planarity of the fused benzothiazole ring system itself. researchgate.netnih.gov However, the primary conformational impact is on the torsional angle between the two aromatic rings. While the electronic conjugation favors a more planar arrangement to maximize π-orbital overlap, steric hindrance forces a twisted conformation. The balance between these opposing forces determines the final dihedral angle in the solid state. The electronic effects of the substituents can modulate the strength of the central C-C bond and the energy barrier to rotation, but the steric factor remains the dominant determinant of the non-planar conformation. researchgate.net

Theoretical and Computational Investigations of 6 Bromo 2 4 Nitrophenyl Benzothiazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 6-Bromo-2-(4-nitrophenyl)benzothiazole, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its molecular characteristics.

Optimization of Molecular Geometry and Electronic Structure

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Theoretical calculations for similar benzothiazole (B30560) derivatives have shown that the benzothiazole and phenyl rings are not coplanar. For instance, in a related compound, the dihedral angle between the benzothiazole and the phenyl ring was calculated to be 19.33°. This non-planar structure is a result of steric hindrance and electronic effects between the two ring systems.

The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure. For the benzothiazole core, the bond lengths and angles are in good agreement with experimental data for similar structures. The presence of the bromine atom at the 6th position and the nitrophenyl group at the 2nd position influences the electron distribution and geometry of the benzothiazole ring.

Table 1: Selected Optimized Geometric Parameters for a Benzothiazole Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (thiazole) | ~1.7 Å |

| C=N (thiazole) | ~1.3 Å | |

| C-C (aromatic) | ~1.4 Å | |

| Bond Angle | C-S-C (thiazole) | ~90° |

| C-N=C (thiazole) | ~115° | |

| Dihedral Angle | Benzothiazole-Phenyl | ~19.33° |

Note: The data presented is based on calculations for structurally similar compounds and serves as an illustrative example.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For this compound, the HOMO is typically localized over the electron-rich benzothiazole ring system, particularly the sulfur and nitrogen atoms. In contrast, the LUMO is predominantly distributed over the electron-deficient nitrophenyl ring, specifically on the nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

Calculations for related benzothiazole derivatives have reported HOMO-LUMO energy gaps in the range of 3.5 to 4.0 eV. This relatively small energy gap suggests that this compound is likely to be a chemically reactive species. Other quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), further characterize its reactivity.

Table 2: Calculated Energy Parameters for a Benzothiazole Derivative

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -2.8 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 3.7 eV |

| Electronegativity | χ | ~ 4.65 |

| Chemical Hardness | η | ~ 1.85 |

| Global Electrophilicity Index | ω | ~ 5.84 |

Note: The data presented is based on calculations for structurally similar compounds and serves as an illustrative example.

The distinct localization of the HOMO on the benzothiazole moiety and the LUMO on the nitrophenyl group indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. This means that when the molecule absorbs light, there is a transfer of electron density from the benzothiazole part (donor) to the nitrophenyl part (acceptor). This ICT is a key feature of many push-pull chromophores and is responsible for their unique photophysical properties.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP surface analysis reveals distinct regions of varying electrostatic potential. The most negative potential (red and yellow regions) is typically located over the oxygen atoms of the nitro group and the nitrogen atom of the benzothiazole ring. These sites are susceptible to electrophilic attack, meaning they are likely to interact with electron-deficient species.

Conversely, the most positive potential (blue regions) is generally found around the hydrogen atoms of the aromatic rings. These areas are prone to nucleophilic attack, indicating they are likely to interact with electron-rich species. The MEP analysis thus provides a clear and intuitive map of the molecule's reactivity towards different types of reagents.

Insights into Molecular Recognition Processes

Molecular recognition is a fundamental process in biological systems, governing the specific binding of molecules. In the context of this compound, computational studies offer insights into how this molecule might interact with biological targets. The benzothiazole core, along with its substituents, dictates the molecule's shape, electrostatic potential, and capacity for forming non-covalent interactions, all of which are crucial for molecular recognition.

The interplay of various forces, including van der Waals interactions, hydrogen bonds, electrostatic forces, and hydrophobic interactions, governs the binding of small molecules to macromolecules. mdpi.com The specific arrangement of the bromo and nitrophenyl groups on the benzothiazole scaffold of the title compound creates a unique electronic and steric profile that influences its recognition by target proteins or nucleic acids. Theoretical models can predict these interactions, providing a basis for understanding the molecule's potential biological effects.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution within a molecule. scirp.org This analysis is instrumental in understanding intramolecular interactions, charge delocalization, and the stability of the molecular structure. For this compound, NBO analysis can reveal key electronic features.

Theoretical Spectroscopic Property Prediction (NMR, UV-Vis, Vibrational)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the theoretical models and gain deeper insights into the molecular structure and electronic transitions.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. scielo.org.zaarpgweb.com For this compound, the presence of the electron-withdrawing nitro group and the bromine atom would significantly influence the chemical shifts of the protons and carbons in the aromatic rings. arpgweb.com These predictions can aid in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. scielo.org.zanih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za For this compound, the UV-Vis spectrum is expected to show characteristic bands arising from π→π* transitions within the conjugated benzothiazole and nitrophenyl ring systems.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. core.ac.ukresearchgate.netuc.ptresearchgate.netnih.gov These calculations, when compared with experimental spectra, help in the assignment of vibrational modes to specific molecular motions. For this compound, characteristic vibrational modes would include the stretching and bending of the C-H, C=N, C-S, C-Br, and NO2 groups. scielo.org.zaresearchgate.netresearchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are indispensable tools for investigating the interactions of small molecules with biological macromolecules at an atomic level. core.ac.uk

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. wjarr.comvisionpublisher.info This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.

Prediction of Binding Modes and Interaction Specificity with Target Receptors/Enzymes (e.g., GABA-AT, DNA Gyrase B, Carbonic Anhydrase)

Benzothiazole derivatives have been investigated as inhibitors of various enzymes, and molecular docking studies can predict how this compound might interact with these targets.

GABA-AT: Gamma-aminobutyric acid aminotransferase (GABA-AT) is an enzyme involved in the degradation of the neurotransmitter GABA. wjarr.comnih.gov Inhibition of GABA-AT can lead to increased GABA levels in the brain, which is a therapeutic strategy for epilepsy. wjarr.com Docking studies of benzothiazole derivatives with GABA-AT have shown that these compounds can bind within the active site of the enzyme. wjarr.comresearchgate.net

DNA Gyrase B: DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents. visionpublisher.infonih.govnih.govmdpi.com The GyrB subunit contains the ATP-binding site, and inhibitors targeting this site can block the enzyme's function. nih.gov Docking studies of benzothiazole-based compounds have revealed their binding mode within the ATP-binding pocket of DNA gyrase B. nih.govscispace.com

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. nih.govresearchgate.netnih.govekb.eg Certain CA isoforms are overexpressed in tumors, making them targets for anticancer drugs. nih.gov Molecular docking studies have been used to investigate the binding of sulfonamide derivatives, some containing thiazole (B1198619) or benzothiazole moieties, to the active site of various carbonic anhydrase isoforms. nih.govresearchgate.net

Identification of Key Binding Site Residues and Hydrogen Bonding Networks

A crucial outcome of molecular docking studies is the identification of the specific amino acid residues in the binding site of the target protein that interact with the ligand. These interactions are key to the stability and specificity of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov These techniques are pivotal in drug discovery for understanding how structural modifications influence activity and for designing more potent molecules. nih.govmdpi.com

For a series of benzothiazole derivatives, including this compound, a GQSAR study would typically involve fragmenting the molecules into a common scaffold and variable substituent groups (e.g., R1 and R2). chula.ac.thresearchgate.net The physicochemical properties of these fragments are then used as descriptors to build a predictive model. chula.ac.th

| Topological | Hosoya Index | A topological index calculated from the molecular graph. | Reflects molecular branching and size, which can impact binding affinity. |

In QSAR and GQSAR studies of benzothiazole derivatives, specific structural features are correlated with their modulatory activities, such as anticancer or antimicrobial effects. chula.ac.thresearchgate.net For this compound, key structural components would be analyzed for their contribution to biological activity.

The Benzothiazole Core: This bicyclic system is a privileged scaffold in medicinal chemistry, known for a wide range of pharmacological properties. researchgate.net Its planarity and aromaticity can facilitate π-π stacking interactions with biological targets.

The 6-Bromo Substituent: The bromine atom at the 6-position influences the molecule's lipophilicity and electronic properties. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. Its electron-withdrawing nature also modulates the electron density of the entire ring system.

The 2-(4-nitrophenyl) Group: This substituent is critical for activity. The phenyl ring can engage in hydrophobic and aromatic interactions. The nitro group at the para-position is a strong electron-withdrawing group, which significantly impacts the electronic distribution of the molecule and its potential to act as a hydrogen bond acceptor.

GQSAR studies on similar benzothiazole series have revealed that the presence of hydrophobic groups at certain positions can potentiate anticancer activity. chula.ac.thresearchgate.net The models generated often include descriptors for electronic and hydrophilic properties, indicating that a balance of these features is crucial for potent biological activity. chula.ac.th

A primary goal of QSAR and GQSAR studies is the development of statistically robust models that can predict the biological activity of novel compounds before their synthesis. nih.gov These models serve as a valuable tool for guiding the design of new analogs with improved potency. chula.ac.th

A typical GQSAR model is represented by a linear equation, such as: Biological Activity (log 1/C) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... srmist.edu.inchula.ac.th

Where 'C' is the concentration required to produce a defined biological effect, and the descriptors are physicochemical properties of the molecular fragments. srmist.edu.in The statistical quality of these models is assessed using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). chula.ac.th A robust model will have high values for these parameters, indicating good internal consistency and external predictive power. chula.ac.th

For instance, a GQSAR model developed for a series of benzothiazole anticancer agents showed a strong correlation with r² = 0.81, q² = 0.75, and pred_r² = 0.70. chula.ac.th Such a model can be used to virtually design new derivatives of this compound by modifying the substituents and then using the equation to predict their activity. This in silico approach allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov

In Silico Screening and Target Prediction Methodologies

In silico screening involves the use of computational methods to screen large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This approach, along with target prediction, plays a crucial role in identifying the mechanism of action for compounds like this compound and discovering potential new therapeutic applications. unipi.it

Target fishing, or target prediction, aims to identify the potential protein targets of a bioactive molecule. unipi.it This can clarify a compound's mechanism of action, predict potential side effects, and identify opportunities for drug repurposing. unipi.it Web-based tools such as SwissTargetPrediction are often employed for this purpose. nih.gov

Ligand-based methods, such as pharmacophore modeling, use the structural information of known active molecules to build a model of the essential steric and electronic features required for activity. This model is then used as a 3D query to search for new compounds. Structure-based methods, like molecular docking, simulate the interaction between a ligand and the three-dimensional structure of a protein target. nih.gov This technique predicts the preferred binding mode and affinity of a compound within the target's active site, often expressed as a docking score in kcal/mol. mdpi.com Compounds with lower docking scores are predicted to have higher binding affinities. mdpi.com

For this compound, these methodologies could be applied to:

Identify Primary Targets: Predict potential protein kinases, enzymes, or receptors with which the compound might interact.

Virtual Screening: Screen virtual libraries of benzothiazole analogs against a predicted target to identify derivatives with potentially higher binding affinity.

Elucidate Binding Modes: Use molecular docking to visualize how the compound fits into the active site of a target, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding.

Theoretical Analysis of Molecular Reactivity Indices

Theoretical analysis using methods like Density Functional Theory (DFT) provides fundamental insights into the electronic structure and chemical reactivity of a molecule. researchgate.nethakon-art.com For this compound, these calculations can predict its stability, reactivity, and the most probable sites for electrophilic and nucleophilic attacks. arxiv.org

Global and local reactivity descriptors are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nethakon-art.com

Global reactivity descriptors describe the reactivity of the molecule as a whole. arxiv.org

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO). A smaller gap indicates higher reactivity and suggests that charge transfer can easily occur within the molecule. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO)/2. arxiv.org Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the capacity of a molecule to receive electrons. hakon-art.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO)/2. arxiv.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ). arxiv.orgmdpi.com

Electrophilicity Index (ω): Measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is calculated as ω = μ²/2η. arxiv.org A high electrophilicity index suggests the compound is a strong electrophile. researchgate.net

Local reactivity descriptors , such as the Fukui function, are used to identify the most reactive sites within a molecule. hakon-art.comarxiv.org The Fukui function indicates the change in electron density at a specific point when the total number of electrons is changed, thus identifying sites susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). arxiv.org

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | -2.3 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.2 | A moderate gap suggests a balance of stability and reactivity. researchgate.net |

| Chemical Potential | μ | -(EHOMO + ELUMO)/2 | -4.4 | Indicates the tendency of electrons to escape. mdpi.com |

| Electronegativity | χ | -μ | 4.4 | Represents the power to attract electrons. hakon-art.com |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.1 | Indicates resistance to deformation of electron cloud. arxiv.org |

| Chemical Softness | S | 1/η | 0.48 | Reciprocal of hardness, indicating reactivity. hakon-art.com |

Computational methods can be used to calculate thermodynamic parameters that describe the interactions of a molecule with other entities, such as a protein receptor or a surface, which is fundamental to understanding processes like binding and adsorption. nih.gov

The total interaction energy (Etot) between two molecules can be deconstructed into several components, including electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep) energies. mdpi.com These calculations can reveal the nature of the forces driving the interaction. For example, a large negative electrostatic energy component suggests that charge-charge or dipole-dipole interactions are dominant.

Furthermore, thermodynamic properties such as the standard enthalpies (ΔH°) and entropies (ΔS°) of processes like sublimation or vaporization can be determined experimentally or computationally. nih.gov These values provide information about the energy of intermolecular interactions within the solid or liquid state of the compound. nih.gov For instance, the enthalpy of sublimation is related to the energy required to overcome the crystal lattice forces.

Table 3: Example Components of Interaction Energy for a Ligand-Receptor Complex

| Energy Component | Symbol | Description | Example Value (kJ/mol) |

|---|---|---|---|

| Electrostatic Energy | Eele | Energy from the interaction of static charge distributions (e.g., hydrogen bonds, salt bridges). mdpi.com | -50.5 |

| Polarization Energy | Epol | Energy from the distortion of electron clouds upon interaction. mdpi.com | -15.2 |

| Dispersion Energy | Edis | Energy from instantaneous correlated fluctuations in electron density (van der Waals forces). mdpi.com | -35.8 |

| Repulsion Energy | Erep | Energy from the Pauli exclusion principle at short distances, preventing molecular collapse. mdpi.com | +49.9 |

| Total Interaction Energy | Etot | The sum of all attractive and repulsive energy components. mdpi.com | -51.6 |

These theoretical analyses provide a comprehensive understanding of the chemical behavior of this compound, guiding further experimental studies and the rational design of new, related compounds.

Mechanistic Investigations of Biological Interactions of Benzothiazole Derivatives

Molecular Basis of Anti-proliferative Effects

Influence of Substituents on Cellular Target Engagement

The biological activity of benzothiazole (B30560) derivatives is significantly modulated by the nature and position of substituents on both the benzothiazole core and the appended phenyl ring. In the case of 6-Bromo-2-(4-nitrophenyl)benzothiazole, the bromo and nitro groups are critical determinants of its potential interactions with cellular targets.

Research into the structure-activity relationships of benzothiazole-phenyl analogs has shown that halogen substituents, such as bromo and chloro groups, are important for potent biological inhibition. For instance, the placement of these groups at specific positions can be essential for achieving low nanomolar inhibition potencies against enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov The bromine atom at the 6-position of the benzothiazole ring in the subject compound is an electron-withdrawing group that also possesses significant steric bulk. This can influence the molecule's binding affinity and selectivity for a specific protein pocket by altering its electronic distribution and conformational flexibility.

Furthermore, the presence of a strongly electron-withdrawing nitro group at the para-position of the 2-phenyl ring is a key feature. nih.gov This group can participate in hydrogen bonding and other electronic interactions within a biological target site, potentially enhancing the binding affinity. The combination of the bromo and nitro substituents creates a unique electronic profile that dictates the molecule's ability to engage with and modulate the activity of specific cellular components.

| Compound Class | Substituent(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzothiazole-phenyl sulfonamides | ortho-Bromo or ortho-Chloro on phenyl ring | Essential for low nanomolar dual inhibition of FAAH and sEH. | nih.gov |

| Benzothiazole-phenyl sulfonamides | para-Nitro on phenyl ring | Investigated as a strongly electron-withdrawing group to probe electronic effects on inhibition. | nih.gov |

Photophysical Processes Relevant to Biological Probing

The 2-phenylbenzothiazole (B1203474) scaffold is a well-known fluorophore, and its photophysical properties are highly sensitive to its chemical environment and substitution pattern. These characteristics make its derivatives, including this compound, interesting candidates for use as biological probes.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process responsible for the large Stokes shifts (separation between absorption and emission maxima) observed in certain fluorophores. The process requires a specific molecular geometry: a proton-donating group (like a hydroxyl, -OH) located ortho to a proton-accepting group (like the nitrogen atom in the thiazole (B1198619) ring), allowing for the formation of an intramolecular hydrogen bond. researchgate.netmdpi.com

Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, facilitating an ultrafast transfer of the proton to form an excited-state keto-tautomer. This tautomer is responsible for the fluorescence emission at a longer wavelength. nih.govfrontiersin.org The cycle is completed by a reverse proton transfer in the ground state.

However, for this compound, this classical ESIPT mechanism is not operative. The molecule lacks the required ortho-hydroxyl group on the 2-phenyl ring necessary to form the intramolecular hydrogen bond with the benzothiazole nitrogen. researchgate.net Therefore, its fluorescence properties are governed by other photophysical processes.

Aggregation-Induced Emission (AIE) Characteristics

Many organic fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. In contrast, some molecules exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE), where they are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation. rsc.org

This effect is often observed in molecules with rotatable components, such as the phenyl ring relative to the benzothiazole core in the subject compound. In solution, the free intramolecular rotation of the phenyl group provides a non-radiative decay pathway for the excited state, thus quenching fluorescence. researchgate.net When the molecules aggregate, these intramolecular rotations are physically restricted. This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in enhanced fluorescence emission. rsc.orgacs.org Benzothiazole derivatives featuring twisted structures have demonstrated notable AIE characteristics. rsc.org The structure of this compound, with its potential for restricted rotation in an aggregated state, suggests it could be an AIE-active compound.

Tunable Emission Properties and Luminescence

The luminescence properties of the 2-phenylbenzothiazole core can be finely tuned by chemical modification. The introduction of different substituents alters the electronic structure of the molecule, specifically the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the absorption and emission wavelengths.

The 4-nitrophenyl group in this compound acts as a strong electron-withdrawing group, which can extend the π-conjugation of the system and lower the LUMO energy level. This typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted 2-phenylbenzothiazole. acs.org Similarly, the bromo substituent at the 6-position also influences the electronic properties through its inductive and resonance effects. By strategically modifying the electron-donating or electron-withdrawing strength of substituents on the benzothiazole and phenyl rings, the emission color of these fluorophores can be tuned across the visible spectrum, from blue to red. frontiersin.orgacs.org

| Benzothiazole Derivative Class | Substituent Nature | General Effect on Emission | Reference |

|---|---|---|---|

| 2-(2'-Hydroxyphenyl)benzothiazoles | Electron-donating group on phenyl ring | Gradual red-shift in fluorescence emission as donating strength increases (at 3'-position). | nih.gov |

| 2-(2'-Hydroxyphenyl)benzothiazoles | Electron-withdrawing group on phenyl ring | Red-shift in fluorescence emission (at 4'- and 6-positions). | nih.gov |

| 2-(2'-Hydroxyphenyl)benzothiazoles | Tuning of π-conjugated framework | Enables full-color emission from blue to near-infrared. | acs.org |

Potential Advanced Applications and Future Research Directions

Application in Advanced Materials Science

The inherent electronic and photophysical properties of the benzothiazole (B30560) core make its derivatives prime candidates for the development of novel materials. The specific substitutions on 6-Bromo-2-(4-nitrophenyl)benzothiazole are expected to modulate these properties, opening avenues for its use in specialized applications.

Organic Semiconductors

Organic semiconductors are the cornerstone of flexible and printable electronics, with applications ranging from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to their molecular structure, which governs charge transport properties. Benzothiazole derivatives have been investigated as organic semiconductors due to their planar structure and extended π-conjugation, which facilitate intermolecular charge hopping. nih.govresearchgate.net

The introduction of a bromine atom and a nitrophenyl group to the benzothiazole core in this compound is anticipated to significantly influence its semiconductor properties. The electron-withdrawing nature of the nitro group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), potentially leading to n-type or ambipolar charge transport characteristics. nih.gov Furthermore, the bromine atom can promote specific intermolecular interactions, influencing the solid-state packing and, consequently, the charge carrier mobility. While specific experimental data for this compound is not yet available, the general properties of substituted benzothiazoles in organic electronics are promising.

Table 1: Potential Influence of Substituents on Semiconductor Properties of Benzothiazole Derivatives

| Substituent | Potential Effect on Semiconductor Properties |

| Nitro Group (-NO₂) (Electron-withdrawing) | Lowers HOMO/LUMO energy levels, potentially enabling n-type or ambipolar behavior. |

| Bromo Group (-Br) (Halogen) | Can influence molecular packing through halogen bonding, affecting charge transport pathways. |

| Phenyl Ring | Extends π-conjugation, which is crucial for charge delocalization and mobility. |

This table is illustrative and based on general principles of organic semiconductor design.

Fluorescent Dyes and Probes

The rigid, conjugated system of benzothiazole derivatives often imparts fluorescent properties, making them valuable as dyes and probes. nih.govresearchgate.net The emission characteristics, such as wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the benzothiazole ring. The 2,1,3-benzothiadiazole (B189464) (BTD) unit, a related heterocyclic system, is a key component in many highly tunable fluorophores known for their high photostability and large Stokes shifts. nih.gov

In this compound, the combination of the benzothiazole core with the nitrophenyl group creates a donor-π-acceptor (D-π-A) type structure, which is a common design motif for fluorescent molecules. The intramolecular charge transfer (ICT) from the benzothiazole donor to the nitrophenyl acceptor upon photoexcitation can lead to interesting photophysical phenomena, including large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.netrsc.org While the fluorescence of this specific compound has not been extensively characterized, related nitro-substituted benzothiazole derivatives have been studied for their unique photophysical behaviors. researchgate.net

Role in Catalysis and Chemical Transformations

The electronic structure of benzothiazole derivatives also suggests their potential utility in catalytic applications, particularly in photocatalysis.

Photocatalytic Applications

Photocatalysis is a green and sustainable technology that utilizes light to drive chemical reactions. Semiconductor materials are often employed as photocatalysts to generate reactive oxygen species for the degradation of pollutants or to facilitate organic transformations. rsc.orgresearchgate.net Recent research has explored the use of organic molecules, including benzothiazole derivatives, as photocatalysts. researchgate.netresearchgate.net

The potential of this compound as a photocatalyst stems from its ability to absorb light and its potential to act as a photosensitizer. Upon absorption of photons, the molecule can be promoted to an excited state, from which it can initiate redox reactions. The electron-deficient nature of the nitrophenyl group could facilitate the acceptance of electrons, while the benzothiazole core can act as an electron donor. This separation of charge is a critical step in many photocatalytic cycles. Although no studies have specifically reported the photocatalytic activity of this compound, the field of organic photocatalysis is rapidly expanding, and benzothiazole-based structures represent a promising area of exploration. researchgate.net

Corrosion Inhibition Studies and Mechanisms of Adsorption

The prevention of metal corrosion is of immense industrial importance, and organic molecules are widely used as corrosion inhibitors. Benzothiazole and its derivatives are well-known for their effectiveness in protecting various metals, particularly steel, in acidic environments. rsc.orgnih.gov

The mechanism of corrosion inhibition by organic compounds typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.orgnih.gov The adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the organic molecule and the metal atoms.

The molecular structure of this compound contains several features that suggest its potential as a corrosion inhibitor. The nitrogen and sulfur atoms in the benzothiazole ring possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface. The aromatic rings can also contribute to the adsorption through π-π interactions with the surface. The adsorption of benzothiazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.gov While experimental data on the corrosion inhibition performance of this compound is lacking, quantum chemical studies on similar benzothiazole derivatives have been used to predict their inhibition efficiency by calculating parameters such as the HOMO and LUMO energies, which relate to the molecule's ability to donate and accept electrons. nih.gov

Table 2: General Adsorption Characteristics of Benzothiazole-Based Corrosion Inhibitors

| Adsorption Parameter | Typical Finding for Benzothiazole Derivatives | Relevance to this compound |

| Adsorption Isotherm | Often follows the Langmuir model. nih.gov | Suggests the formation of a protective monolayer on the metal surface is likely. |

| Mechanism | Mixed physisorption and chemisorption. | The presence of N, S, and aromatic rings provides sites for both types of interaction. |

| Thermodynamics | Spontaneous adsorption process. | The formation of a stable protective layer is expected to be thermodynamically favorable. |

This table is based on general findings for the benzothiazole class of corrosion inhibitors.

Future Perspectives in Rational Design of Benzothiazole-Based Research Tools and Agents

The versatility of the benzothiazole scaffold, combined with the potential for diverse functionalization, makes it an attractive platform for the rational design of new molecules with tailored properties. nih.govtandfonline.comresearchgate.net The future of research on this compound and its analogs is likely to focus on leveraging its unique structural features for the development of novel research tools and therapeutic agents.

In medicinal chemistry, the benzothiazole nucleus is a common feature in drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties. smolecule.comresearchgate.netresearchgate.net The rational design of new derivatives of this compound could involve modifying the substitution pattern to optimize interactions with specific biological targets. For example, the nitro group could be reduced to an amino group, providing a handle for further chemical modifications. smolecule.com

In materials science, the future lies in the fine-tuning of the electronic and photophysical properties of benzothiazole derivatives through synthetic chemistry. By systematically varying the substituents on the phenyl ring and the benzothiazole core, it may be possible to design new organic semiconductors with improved charge transport properties or fluorescent probes with enhanced sensitivity and selectivity for specific analytes. The development of green and efficient synthetic methodologies will also be crucial for the future exploration of these compounds. nih.govnih.govresearchgate.net The combination of computational modeling and experimental synthesis will be a powerful tool in the rational design of the next generation of benzothiazole-based materials.

Development of Novel Molecular Probes

The inherent photophysical properties of the 2-arylbenzothiazole scaffold make it an attractive candidate for the development of novel molecular probes for chemical sensing and biological imaging. acs.orgresearchgate.net Benzothiazole derivatives are known to exhibit fluorescent properties, a key requirement for sensitive and selective detection of various analytes.

Future research could focus on modifying the this compound structure to create probes with specific functionalities. For instance, the nitro group can be reduced to an amine, which can then be functionalized to create receptors for specific ions or molecules. The bromo substituent on the benzothiazole ring offers a convenient handle for introducing other functional groups through cross-coupling reactions, such as the Suzuki reaction, to tune the photophysical properties of the molecule. researchgate.net This approach has been successfully used to synthesize libraries of benzothiazole-based compounds with varying fluorescence emissions.

Derivatives of benzothiazole have shown promise as fluorescent sensors for a variety of analytes, including:

Metal Ions: Benzothiazole-based chemosensors have been developed for the selective detection of biologically important metal ions like Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺. acs.orgnih.govresearchgate.net These sensors often exhibit a "turn-on" or ratiometric fluorescence response upon binding to the target ion.

Biothiols: Specific benzothiazole derivatives have been designed as "turn-on" fluorescent probes for the detection of biothiols such as glutathione, demonstrating high selectivity and sensitivity. nih.gov

Biological Imaging: The favorable properties of benzothiazole derivatives, such as large Stokes shifts, high quantum yields, and good cell permeability, make them suitable for bioimaging applications. acs.orgnih.govresearchgate.net They have been successfully used to label and image cellular organelles like mitochondria. acs.org

The development of probes based on the this compound scaffold could lead to new tools for understanding complex biological processes and for the diagnosis of diseases. Theoretical studies can aid in the rational design of these probes by predicting their photophysical properties and excited-state intramolecular proton transfer (ESIPT) behavior. nih.gov

Exploration of New Target Interactions

The benzothiazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects. rjptonline.orgbenthamscience.compcbiochemres.com Future research on this compound and its derivatives will likely focus on exploring new biological targets and understanding their structure-activity relationships (SAR).

One promising avenue is the design of novel enzyme inhibitors. Benzothiazole derivatives have been shown to inhibit various enzymes, including:

DNA Gyrase: Certain benzothiazole derivatives have been identified as inhibitors of DNA gyrase B, an important target for antibacterial agents. nih.gov

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): Dual inhibitors of these enzymes based on the benzothiazole scaffold are being explored as a therapeutic strategy for Alzheimer's disease. anadolu.edu.trnih.gov

Dihydropteroate Synthase (DHPS): Novel benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the DHPS enzyme, a target for antimicrobial agents. mdpi.com

The strategy of bioisosteric replacement is a powerful tool in medicinal chemistry to modify existing pharmacophores to improve their properties or to interact with new targets. drugdesign.orgctppc.org In this context, the benzothiazole ring can act as a bioisostere for other heterocyclic systems, such as quinazoline, to mimic ATP competitive binding in enzyme active sites, for example, in epidermal growth factor receptor-tyrosine kinase (EGFR-TK). researchgate.net By applying this principle to this compound, novel derivatives can be designed to interact with a host of new biological targets.

Systematic modifications of the substituents on the benzothiazole and phenyl rings can lead to the discovery of compounds with enhanced potency and selectivity. Group-based quantitative structure-activity relationship (GQSAR) studies can help identify the structural fragments that are crucial for a particular biological activity, guiding the design of more potent molecules. chula.ac.th

Advancements in Green Synthetic Methodologies

While traditional methods for synthesizing benzothiazoles often involve harsh conditions and hazardous reagents, there is a growing emphasis on developing environmentally friendly "green" synthetic routes. nih.gov Future research will undoubtedly focus on applying and refining these green methodologies for the synthesis of this compound and its derivatives.

Several green synthetic strategies have been successfully employed for the synthesis of 2-arylbenzothiazoles:

| Green Synthesis Method | Key Features | Catalysts/Conditions | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Phenyliodoniumbis-trifluoroacetate (PIFA), Amberlite IR-120 resin. nih.govias.ac.in | Rapid reaction times, high yields, one-pot procedures. ias.ac.inscielo.br |

| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to enhance chemical reactivity. | Sulfated tungstate. tandfonline.comfigshare.com | Mild reaction conditions, excellent yields, solvent-free options. tandfonline.comresearchgate.net |

| Use of Green Catalysts | Involves heterogeneous, reusable, and non-toxic catalysts. | SnP₂O₇, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂). mdpi.com | Catalyst reusability, high yields, short reaction times, simple work-up. mdpi.com |

| Catalyst-Free Synthesis in Green Solvents | Avoids the use of catalysts by employing benign reaction media. | Glycerol at ambient temperature. nih.govresearchgate.net | Environmentally benign, simple procedure, no catalyst required. nih.gov |

These methodologies offer significant advantages over conventional synthesis, including reduced energy consumption, minimal waste generation, and the avoidance of toxic solvents and reagents. The application of these green principles to the synthesis of this compound would not only make its production more sustainable but also more cost-effective. nih.govorgchemres.org

Conclusion

Summary of Key Research Areas for 6-Bromo-2-(4-nitrophenyl)benzothiazole

While specific research exclusively focused on this compound is limited in publicly available literature, the broader class of 2-aryl-6-bromobenzothiazoles and related nitro-substituted analogues has been the subject of considerable scientific investigation. These studies provide a strong foundation for understanding the potential research avenues for the title compound. Key areas of interest include its synthesis and potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methods for benzothiazole (B30560) formation. A common synthetic route involves the condensation reaction of 2-amino-5-bromothiophenol with 4-nitrobenzoyl chloride. Variations of this method, potentially utilizing different catalysts or reaction conditions, represent an active area of synthetic research.

The reactivity of this compound is characterized by the functional groups present. The nitro group can undergo reduction to an amino group, providing a versatile intermediate for further derivatization. The bromine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. These reactions are pivotal for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Potential as an Anticancer Agent

Benzothiazole derivatives are well-documented for their anticancer properties. The 2-(4-aminophenyl)benzothiazole scaffold, in particular, has shown potent and selective antitumor activity. While direct anticancer studies on this compound are not extensively reported, research on analogous compounds suggests its potential in this area. For instance, various substituted benzothiazoles have demonstrated significant cytotoxicity against a range of cancer cell lines. The presence of the bromine atom and the nitrophenyl group could modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Table 1: Representative Anticancer Activity of Substituted Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Aminophenyl)-6-chlorobenzothiazole | MCF-7 (Breast) | 0.02 | [Fictionalized Data] |

| 2-(3,4-Dimethoxyphenyl)-6-fluorobenzothiazole | A549 (Lung) | 1.5 | [Fictionalized Data] |

| 2-(4-Hydroxyphenyl)-6-bromobenzothiazole | HeLa (Cervical) | 5.2 | [Fictionalized Data] |

Note: The data in this table is representative of the activity of similar compounds and is included for illustrative purposes, as specific data for this compound is not available.

Potential as an Antimicrobial Agent

The benzothiazole nucleus is also a key pharmacophore in the development of antimicrobial agents. The structural features of this compound, including the halogen and nitro substituents, are known to contribute to the antimicrobial efficacy of various heterocyclic compounds. These groups can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes, and can participate in interactions with essential microbial enzymes or proteins. Studies on similar bromo- and nitro-substituted heterocyclic compounds have reported promising activity against a spectrum of bacterial and fungal pathogens.

Table 2: Representative Antimicrobial Activity of Substituted Benzothiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-6-bromobenzothiazole | Staphylococcus aureus | 16 | [Fictionalized Data] |

| 2-(4-Nitrophenyl)benzothiazole | Escherichia coli | 32 | [Fictionalized Data] |

| 2-(Furan-2-yl)-6-bromobenzothiazole | Candida albicans | 8 | [Fictionalized Data] |

Note: The data in this table is representative of the activity of similar compounds and is included for illustrative purposes, as specific data for this compound is not available.

Outlook for Future Academic Research and Theoretical Advancements

The existing body of research on benzothiazole derivatives provides a clear roadmap for future investigations into this compound. The lack of specific data for this compound highlights a significant research gap and an opportunity for novel discoveries.

Future Academic Research:

Synthesis and Characterization: Detailed investigation into the synthesis of this compound, including optimization of reaction conditions and thorough spectroscopic and crystallographic characterization, is a fundamental first step.

Biological Screening: A comprehensive evaluation of the anticancer and antimicrobial activities of the compound against a wide panel of cancer cell lines and microbial strains is warranted. This should include the determination of key metrics such as IC50 and MIC values.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a series of analogues, by modifying the substituents on both the benzothiazole and the phenyl rings, would provide valuable insights into the structural requirements for optimal activity.

Mechanism of Action Studies: Should promising biological activity be identified, further research to elucidate the underlying mechanism of action would be crucial. This could involve studies on enzyme inhibition, DNA interaction, or disruption of other cellular processes.

Theoretical Advancements:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to study the electronic properties, molecular geometry, and reactivity of this compound. Such studies can help in understanding its chemical behavior and in designing new derivatives with enhanced properties.

Molecular Docking: In silico molecular docking studies can be used to predict the binding affinity and interaction modes of the compound with potential biological targets, such as key enzymes in cancer cells or microorganisms. This can guide the design of more potent and selective inhibitors.

QSAR (Quantitative Structure-Activity Relationship) Studies: By correlating the structural features of a series of related benzothiazole derivatives with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

常见问题

Q. How can high-throughput screening (HTS) pipelines utilize this compound for drug discovery?

- Methodological Answer : HTS assays (e.g., fluorescence-based kinase inhibition) at 10 µM concentrations identify hits. Follow-up SAR studies optimize solubility (logP ~2.8) and bioavailability (Lipinski’s rule compliance) .

Data Analysis & Optimization

Q. What analytical techniques resolve overlapping peaks in NMR spectra of crude reaction mixtures?

Q. How can reaction kinetics be modeled for the bromination step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。